molecular formula C13H18Cl2N2O B5670215 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5670215
M. Wt: 289.20 g/mol
InChI Key: ZZOFUKJAJAMKAJ-UHFFFAOYSA-N
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Description

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dichlorophenylmethyl group and an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 2,3-dichlorobenzyl chloride with piperazine, followed by the addition of ethylene oxide. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]acetaldehyde or 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]acetic acid.

    Reduction: Formation of a more saturated piperazine derivative.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethylamine
  • 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]propane-1,3-diol
  • 2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]butane-1,4-diol

Uniqueness

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring and the presence of both a dichlorophenyl group and an ethanol group. This unique structure contributes to its distinct biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c14-12-3-1-2-11(13(12)15)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFUKJAJAMKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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